Griseolic acid

PDE isozyme selectivity cAMP-specific phosphodiesterase type IV PDE

Griseolic acid (CAS 79030-08-3) is a naturally occurring nucleoside-type antibiotic first isolated from the fermentation broth of Streptomyces griseoaurantiacus SANK 63479. The molecule possesses an adenine base and two carboxylic acid groups (C14H13N5O8, MW 379.28) and acts as a competitive inhibitor of cyclic adenosine 3',5'-monophosphate (cAMP) phosphodiesterase (PDE) with respect to the cAMP substrate.

Molecular Formula C14H13N5O8
Molecular Weight 379.28 g/mol
CAS No. 79030-08-3
Cat. No. B1672150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGriseolic acid
CAS79030-08-3
SynonymsGriseolic acid
Molecular FormulaC14H13N5O8
Molecular Weight379.28 g/mol
Structural Identifiers
SMILESC1=C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC1(C(C(=O)O)O)C(=O)O
InChIInChI=1S/C14H13N5O8/c15-9-5-10(17-2-16-9)19(3-18-5)11-6(20)7-4(26-11)1-14(27-7,13(24)25)8(21)12(22)23/h1-3,6-8,11,20-21H,(H,22,23)(H,24,25)(H2,15,16,17)
InChIKeyIAPZXUKYTCQQFE-BOPMFSTPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Griseolic Acid (CAS 79030-08-3): Potent Nucleoside-Derived cAMP Phosphodiesterase Inhibitor from Streptomyces


Griseolic acid (CAS 79030-08-3) is a naturally occurring nucleoside-type antibiotic first isolated from the fermentation broth of Streptomyces griseoaurantiacus SANK 63479 [1]. The molecule possesses an adenine base and two carboxylic acid groups (C14H13N5O8, MW 379.28) and acts as a competitive inhibitor of cyclic adenosine 3',5'-monophosphate (cAMP) phosphodiesterase (PDE) with respect to the cAMP substrate [1]. In cell-free enzyme assays, the reported I50 for cAMP PDE inhibition ranges from 0.01 to 0.1 μM [2]. Unlike many xanthine-based PDE inhibitors, griseolic acid demonstrates a mechanism-based selectivity profile that makes it a valuable tool compound for probing cAMP signaling pathways.

Why Griseolic Acid Cannot Be Replaced by Common PDE Inhibitors: Structural Basis for Isozyme Selectivity


Despite belonging to the broader class of cyclic nucleotide phosphodiesterase inhibitors, griseolic acid cannot be interchanged with common alternatives such as 3-isobutyl-1-methylxanthine (IBMX), theophylline, or papaverine due to fundamental differences in mechanism, cellular permeability, and isozyme selectivity. Critically, even minor structural modifications to griseolic acid itself—such as base substitution from adenine to guanine or hypoxanthine, or saturation of the C4′-C5′ double bond—produce dramatic shifts in PDE isozyme selectivity and cellular functional potency [1][2]. The presence of the intact adenine base and the C4′-C5′ double bond in the trans configuration are both essential for the compound's characteristic type IV PDE selectivity and competitive inhibition mechanism [1][2].

Quantitative Differentiation of Griseolic Acid: Head-to-Head Evidence Against Key Comparators


Type IV PDE Isozyme Selectivity: Griseolic Acid vs Base-Substituted Analogs

Griseolic acid (GA) is a highly selective inhibitor of the type IV cAMP-specific PDE isozyme. Compared to its base-substituted analogs, GA exhibits dramatically greater potency against type IV PDE from mouse 3T3 fibroblast cells. The guanine-substituted analog (G-GA, 6-deamino-2-amino-6-hydroxygriseolic acid) and the hypoxanthine-substituted analog (H-GA, 6-deamino-6-hydroxygriseolic acid) show marked losses in type IV PDE inhibitory activity [1]. In contrast, G-GA gains potency against type V cGMP PDE from bovine retinal rod outer segments, demonstrating that base substitution fundamentally alters the isozyme selectivity profile [1].

PDE isozyme selectivity cAMP-specific phosphodiesterase type IV PDE 3T3 fibroblast base substitution SAR

Functional Cellular Differentiation: Griseolic Acid Induces Multipolar Neuritogenesis Where Theophylline and Papaverine Fail

In Neuro-2a murine neuroblastoma cells, griseolic acid produces a quantifiable and functionally distinct morphological outcome—multipolar (multiple-neurite-bearing) neuritogenesis—that is not achievable with two of the most commonly used PDE inhibitors, theophylline and papaverine, even at the highest testable concentrations [1]. Griseolic acid achieved this effect in a dose-dependent manner from 1 μM to 1 mM, accompanied by suppression of DNA synthesis by 82% at 1 mM [1]. In contrast, theophylline and papaverine failed to induce any morphological changes at concentrations up to 1 mM and were ineffective at elevating intracellular cAMP [1].

neuritogenesis Neuro-2a neuroblastoma cAMP elevation morphological differentiation theophylline papaverine

Cellular Permeability Barrier: Griseolic Acid Requires Intact Cell Penetration Strategies

A critical functional limitation of griseolic acid is its poor intrinsic cellular permeability. When tested for intracellular cAMP elevation in intact mouse 3T3 fibroblast cells, free griseolic acid (GA) and the widely used PDE inhibitor IBMX both required concentrations above 100 μM to produce a measurable cAMP response [1]. In contrast, the dipivaloyloxymethyl (POM) ester prodrug of GA increased cAMP levels at just 0.1 μM—a >1000-fold improvement in cellular functional potency [1]. Notably, the dimethyl ester of GA was completely inactive, indicating that the prodrug moiety must be cleavable by intracellular esterases to release active GA [1]. This finding is corroborated by in vivo ocular data: topical GA failed to reduce intraocular pressure (IOP) in rabbits, whereas the GA POM ester (1–2% solution) produced significant IOP decreases within 1–5 hours post-application [2].

cellular permeability prodrug POM ester cAMP accumulation 3T3 fibroblast IBMX

Competitive Inhibition Mechanism: Griseolic Acid vs IBMX in Cell-Free Systems

Griseolic acid inhibits cAMP phosphodiesterase through a competitive mechanism with respect to the cAMP substrate, with a Ki value of 0.26 μM determined using rat aorta PDE [1]. This competitive mechanism distinguishes griseolic acid from non-selective PDE inhibitors such as IBMX, which act through non-competitive or mixed-type inhibition. In a direct cell-free comparison using rat pancreatic islet PDE, griseolic acid demonstrated stronger inhibitory activity than IBMX [2]. However, this cell-free advantage does not translate to intact cell preparations: at concentrations that produced comparable insulin release (GA at 0.26 mmol/L vs IBMX at 1 mmol/L), the functional equivalence reflects the permeability barrier of free GA in intact islets [2].

competitive inhibition enzyme kinetics Ki cell-free PDE assay IBMX insulin release

Adenine Base Integrity at the 6-Position: A Critical Determinant of cAMP PDE Inhibitory Activity

Systematic structure-activity relationship (SAR) studies demonstrate that the unmodified adenine base is essential for griseolic acid's cAMP PDE inhibitory activity. Substitution at the 6-position of the adenine ring caused a shift in IC50 from 0.16 μM (unmodified GA) to 206 μM (6-substituted derivative) against cAMP PDE—a 1288-fold loss of potency [1]. Substitution at the N1-position similarly caused a shift from 0.16 μM to 127 μM (794-fold decrease) [1]. In contrast, modifications at the 2′-position of the sugar moiety (with configuration inversion) produced derivatives that were almost equal to natural griseolic acid in cAMP PDE inhibitory activity, indicating that the sugar hydroxyls are more tolerant of modification than the adenine base [2].

structure-activity relationship 6-substitution adenine modification cAMP PDE N1-substitution SAR

Optimal Research Applications of Griseolic Acid Based on Quantified Differentiation Evidence


Selective Pharmacological Dissection of Type IV cAMP-Specific PDE Signaling

Griseolic acid is the compound of choice for experiments requiring selective inhibition of the type IV cAMP-specific PDE isozyme, as demonstrated by its IC50 of 0.021 μM against type IV PDE from 3T3 cells, compared to 15 μM and 11 μM for its G-GA and H-GA analogs respectively [1]. This >500-fold selectivity window makes griseolic acid suitable for dissecting type IV PDE contributions in cAMP signaling cascades, particularly in fibroblast, immune, and neuronal cell models where this isozyme predominates. Researchers should confirm the identity and purity of the adenine base by HPLC or NMR, as even trace contamination with base-substituted analogs would produce misleading selectivity profiles.

Neuroblastoma Differentiation Studies Requiring Multipolar Neuritogenesis

For studies of neuronal differentiation, griseolic acid is uniquely capable of inducing multipolar (multiple-neurite-bearing) neuritogenesis in Neuro-2a cells at concentrations of 1 μM to 1 mM, with concomitant DNA synthesis suppression of 82% at 1 mM [2]. Standard PDE inhibitors theophylline and papaverine completely fail to produce this effect at any concentration up to 1 mM [2]. This application is particularly relevant for laboratories studying cAMP-driven neurodifferentiation pathways, where the use of griseolic acid as a positive control for multipolar neurite outgrowth is irreplaceable by common PDE inhibitors.

Intracellular cAMP Signaling Studies Using Griseolic Acid POM Ester Prodrug

For experiments requiring intracellular cAMP elevation in intact cells or tissues, the free acid form of griseolic acid is functionally limited by poor membrane permeability—requiring >100 μM to elevate cAMP in 3T3 cells [3]. Researchers should instead procure the dipivaloyloxymethyl (POM) ester prodrug, which increases intracellular cAMP at 0.1 μM (>1000-fold improvement) and is converted to active GA by intracellular esterases [3]. This prodrug approach has been validated in vivo: topical GA POM ester (1–2%) significantly reduces intraocular pressure in rabbits within 1–5 hours, whereas free GA is inactive topically [4]. Procurement specifications should require verification of ester prodrug purity and intracellular conversion efficiency.

Mechanistic Studies of Competitive cAMP PDE Inhibition Using Griseolic Acid as a Tool Compound

Griseolic acid is a mechanistically distinct PDE inhibitor that acts competitively with respect to the cAMP substrate (Ki = 0.26 μM), unlike non-competitive or mixed-type inhibitors such as IBMX and theophylline [5]. In cell-free PDE assays, griseolic acid demonstrates stronger inhibitory activity than IBMX [6]. This competitive mechanism makes griseolic acid valuable for enzymology studies where substrate-competitive inhibition needs to be distinguished from allosteric or non-competitive mechanisms, and for experiments where adenosine receptor antagonism (a known off-target effect of xanthine-based PDE inhibitors) must be avoided—griseolic acid does not block adenosine-elicited cAMP accumulation in guinea pig brain slices [7].

Quote Request

Request a Quote for Griseolic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.